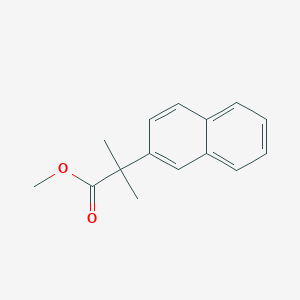

Methyl 2-methyl-2-(naphthalen-2-YL)propanoate

Description

Methyl 2-methyl-2-(naphthalen-2-yl)propanoate is an ester derivative featuring a naphthalene ring substituted at the 2-position with a branched propanoate group. Its molecular formula is C₁₅H₁₆O₂, with a molecular weight of 228.29 g/mol (calculated). The compound’s structure combines a rigid naphthalene system with a sterically hindered ester group, which may influence its physicochemical properties and reactivity.

Properties

CAS No. |

225918-07-0 |

|---|---|

Molecular Formula |

C15H16O2 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

methyl 2-methyl-2-naphthalen-2-ylpropanoate |

InChI |

InChI=1S/C15H16O2/c1-15(2,14(16)17-3)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |

InChI Key |

YKBFSWQGXBKVDM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC2=CC=CC=C2C=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-2-(naphthalen-2-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-2-(naphthalen-2-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Friedel-Crafts alkylation of naphthalene with 2-methylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then esterified with methanol to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(naphthalen-2-yl)propanoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) for nitration and chlorosulfonic acid (HSO3Cl) for sulfonation.

Major Products Formed

Oxidation: The major products include 2-methyl-2-(naphthalen-2-yl)propanoic acid and corresponding ketones.

Reduction: The primary product is 2-methyl-2-(naphthalen-2-yl)propanol.

Substitution: Products vary depending on the substituent introduced, such as nitro, sulfonyl, or halogen groups on the naphthalene ring.

Scientific Research Applications

Methyl 2-methyl-2-(naphthalen-2-yl)propanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals, fragrances, and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-(naphthalen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include esters, amides, and acids derived from naphthalene or naproxen (a non-steroidal anti-inflammatory drug). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Bulky substituents (e.g., 5-p-tolyl in 4d) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Functional Group Modifications :

- Amide derivatives (e.g., N-(2,2-diphenylethyl)-propanamide) exhibit higher molecular weights and solid-state characteristics due to hydrogen bonding, contrasting with the liquid/oily states of ester analogues .

- Electron-withdrawing groups (e.g., methoxy in naproxen derivatives) alter electronic distribution, affecting stability and interaction with biological targets .

Synthetic Routes :

Pharmacological and Industrial Relevance

- Naproxen Derivatives : Methyl esters of naproxen (e.g., C₁₅H₁₆O₃ ) are prodrugs designed to improve bioavailability by masking the carboxylic acid group .

- Safety Profiles: (S)-Methyl 2-(6-methoxynaphthalen-2-yl)propanoate is flagged for lab-only use, with precautions against inhalation or skin contact .

- Applications in Drug Development: Amide derivatives (e.g., C₂₈H₂₇NO₂) are explored for enhanced pharmacokinetic properties, leveraging the metabolic stability of amide bonds .

Biological Activity

Methyl 2-methyl-2-(naphthalen-2-YL)propanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 232.29 g/mol. The compound features a propanoate group attached to a naphthalene ring, which contributes to its unique chemical properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines. Notably, studies have shown:

- Cell Viability Reduction : The compound has demonstrated the ability to reduce cell viability in colorectal adenocarcinoma (Caco-2) cells significantly, with reported reductions of up to 39.8% compared to untreated controls (p < 0.001) .

- Structure-Dependent Activity : The anticancer efficacy appears to be structure-dependent, with variations in the naphthalene substitution influencing activity against different cell lines .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial effects:

- Broad-Spectrum Activity : It has shown effectiveness against drug-resistant strains of bacteria and fungi, including Candida species .

- Mechanism of Action : The compound may interact with specific enzymes or receptors involved in microbial metabolism, potentially disrupting their function .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and apoptosis pathways, leading to reduced tumor growth .

- Receptor Modulation : It may modulate the activity of receptors related to cancer progression and inflammation, contributing to its therapeutic potential .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 2-amino-3-(naphthalen-1-YL)propanoate | Amino acid derivative | Different naphthalene position affects activity |

| (S)-Methyl 2-amino-3-(naphthalen-1-YL)propanoate | Enantiomer | Opposite stereochemistry may alter biological effects |

| (R)-Methyl 2-amino-3-(phenyl)propanoate | Aromatic amino acid derivative | Lacks naphthalene structure, differing properties |

This table illustrates how variations in structure can lead to significant differences in biological activity and application potential.

Case Studies and Research Findings

- Anticancer Study : A study involving the exposure of Caco-2 cells to this compound showed a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent .

- Antimicrobial Evaluation : Another study highlighted its effectiveness against drug-resistant Candida strains, indicating its potential as a novel antimicrobial scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.